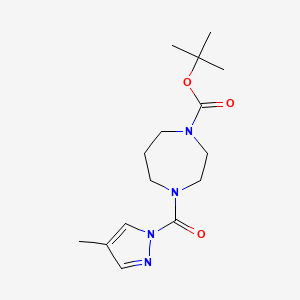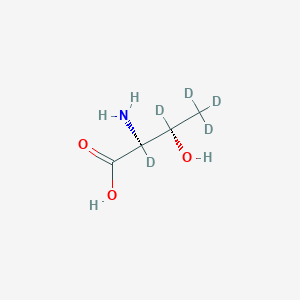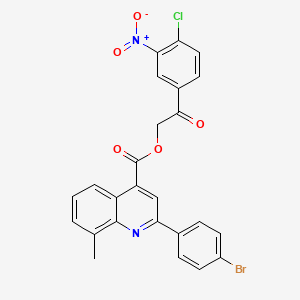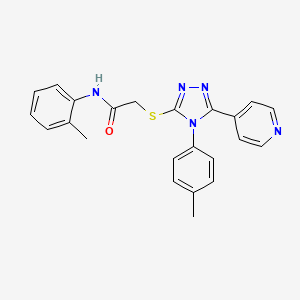
(R)-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide” is a complex organic compound with a unique structure. It belongs to the class of sulfonamide derivatives and contains a pyrrolidine ring. The compound’s chirality arises from the ®-configuration at the nitrogen atom.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a suitable amine (e.g., ®-pyrrolidine-2-carboxylic acid amide) with a sulfonyl chloride (e.g., 4-dodecylbenzenesulfonyl chloride). The reaction typically occurs in an organic solvent (such as dichloromethane or tetrahydrofuran) and requires a base (e.g., triethylamine) to facilitate the formation of the sulfonamide bond.
Reaction Conditions: The reaction conditions may vary, but generally, the reaction proceeds at room temperature or under mild heating. Purification methods include column chromatography or recrystallization.
Industrial Production: Industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Companies may employ continuous flow chemistry or batch processes to produce large quantities.
化学反応の分析
Reactions:
Sulfonamide Formation: The key reaction involves the nucleophilic attack of the amine nitrogen on the sulfonyl chloride carbon, leading to the formation of the sulfonamide linkage.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking the sulfonamide bond.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfonamide amine.
Substitution: The phenylsulfonyl group can undergo substitution reactions (e.g., nucleophilic aromatic substitution) at the para position.
Sulfonyl Chloride: Used for sulfonamide formation.
Base (e.g., Triethylamine): Facilitates the reaction.
Acid or Base: For hydrolysis.
Hydride Reducing Agents (e.g., Lithium Aluminum Hydride): For reduction.
Major Products: The major product is the desired sulfonamide compound, “®-N-((4-Dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamide.”
科学的研究の応用
Chemistry::
Catalysis: The compound may serve as a ligand or catalyst in asymmetric synthesis.
Materials Science: Its unique structure could find applications in materials design.
Enzyme Inhibition: It may act as an enzyme inhibitor due to its sulfonamide group.
Drug Development: Researchers explore its potential as a drug candidate.
Surfactants: The long alkyl chain makes it suitable for surfactant applications.
作用機序
The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
While there are no direct analogs to this compound, its combination of a pyrrolidine ring, sulfonyl group, and long alkyl chain sets it apart. Similar compounds include other sulfonamides, but none exhibit precisely the same structure.
特性
分子式 |
C23H38N2O3S |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
(2R)-N-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H38N2O3S/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)25-23(26)22-14-12-19-24-22/h15-18,22,24H,2-14,19H2,1H3,(H,25,26)/t22-/m1/s1 |
InChIキー |
FAGYODAJNLXMRF-JOCHJYFZSA-N |
異性体SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@H]2CCCN2 |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)

![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)


